![molecular formula C18H15N3O3S B2440976 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034240-21-4](/img/structure/B2440976.png)
2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide, also known as BDP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. BDP belongs to the class of benzodioxole-containing compounds and has been found to exhibit a range of biochemical and physiological effects.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide can be achieved through a multi-step process involving the synthesis of intermediate compounds.
Starting Materials
2-hydroxybenzoic acid, thiophene-2-carboxylic acid, 2-bromo-1,3-benzodioxole, 2-bromoacetic acid, 3-bromo-2-chloropyrazine, N,N-dimethylformamide, triethylamine, potassium carbonate, sodium hydride, N,N'-dicyclohexylcarbodiimide, N-hydroxysuccinimide, diethyl ether, methanol, acetic acid, ethyl acetate, wate
Reaction
Synthesis of 2-(benzo[d][1,3]dioxol-5-yl)acetic acid: 2-hydroxybenzoic acid is reacted with 2-bromo-1,3-benzodioxole in the presence of potassium carbonate and DMF to yield the desired product., Synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-bromoacetyl)acetamide: 2-(benzo[d][1,3]dioxol-5-yl)acetic acid is reacted with 2-bromoacetic acid and N,N'-dicyclohexylcarbodiimide in the presence of N-hydroxysuccinimide and triethylamine to yield the desired product., Synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(3-thiophen-2-yl)acetamide: Thiophene-2-carboxylic acid is reacted with sodium hydride in the presence of DMF to yield the corresponding carboxylate, which is then reacted with 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-bromoacetyl)acetamide in the presence of N,N-dimethylformamide and triethylamine to yield the desired product., Synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide: 3-bromo-2-chloropyrazine is reacted with sodium hydride in the presence of DMF to yield the corresponding pyrazine, which is then reacted with 2-(benzo[d][1,3]dioxol-5-yl)-N-(3-thiophen-2-yl)acetamide in the presence of N,N-dimethylformamide and triethylamine to yield the desired product.
Wirkmechanismus
The exact mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide is not fully understood. However, it has been proposed that 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide exerts its effects by modulating various signaling pathways such as the NF-κB and MAPK pathways. 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
Biochemische Und Physiologische Effekte
2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide has also been found to reduce oxidative stress and inflammation, which are implicated in various diseases such as cardiovascular disease and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide in lab experiments is its versatility. 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide can be used in a variety of assays to study its effects on different signaling pathways and biological processes. However, one of the limitations of using 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide is its low solubility in water, which can make it difficult to use in some experimental setups.
Zukünftige Richtungen
There are several future directions for the study of 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide. One area of interest is the potential use of 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide in the treatment of neurodegenerative diseases. Further studies are needed to elucidate the exact mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide in the brain and to determine its efficacy in animal models of neurodegenerative diseases. Another area of interest is the potential use of 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide in the treatment of cancer. Future studies are needed to determine the optimal dosage and treatment regimen for 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide in different types of cancer.
Wissenschaftliche Forschungsanwendungen
2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c22-17(9-12-3-4-14-15(8-12)24-11-23-14)21-10-13-18(20-6-5-19-13)16-2-1-7-25-16/h1-8H,9-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMHSEOXMOESKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=NC=CN=C3C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.